molecular formula C26H30N2O6 B15192286 Primlev CAS No. 330988-72-2

Primlev

Cat. No.: B15192286
CAS No.: 330988-72-2
M. Wt: 466.5 g/mol
InChI Key: RJEIGSKSSKIIHG-RKXJKUSZSA-N
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Description

Percocet is a prescription medication that combines two active ingredients: oxycodone hydrochloride and acetaminophen. Oxycodone hydrochloride is an opioid analgesic, while acetaminophen is a non-opioid pain reliever. Percocet is primarily used to treat moderate to severe pain and is known for its effectiveness in providing relief when other pain medications are insufficient .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxycodone, one of the active ingredients in Percocet, involves several steps. A novel synthetic route features a palladium-catalyzed direct intramolecular arylation of an aryl bromide, oxidative dearomatization of a dihydrophenanthrenol, formation of a benzylic quaternary carbon by an intramolecular Michael addition of a malonate moiety, and construction of the morphinan skeleton via a Hofmann rearrangement/lactamization cascade .

Industrial Production Methods

Industrial production of Percocet involves the combination of oxycodone hydrochloride and acetaminophen in specific ratios. The process ensures the uniform distribution of both active ingredients in each tablet. The production is carried out under strict quality control measures to ensure the safety and efficacy of the medication .

Chemical Reactions Analysis

Types of Reactions

Oxycodone, the opioid component of Percocet, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, Percocet’s components are studied for their unique chemical properties and reactions. Research focuses on developing new synthetic routes and improving the efficiency of existing methods .

Biology

In biology, the effects of oxycodone on cellular processes and its interactions with various biological molecules are of interest. Studies aim to understand the drug’s impact on cellular signaling pathways and receptor binding .

Medicine

In medicine, Percocet is extensively used for pain management. Research explores its efficacy, safety, and potential for abuse. Clinical trials compare Percocet with other pain medications to determine the best treatment options for patients .

Industry

In the pharmaceutical industry, Percocet’s production methods are optimized for large-scale manufacturing. Research focuses on improving the formulation and delivery methods to enhance patient compliance and reduce side effects .

Mechanism of Action

Percocet exerts its effects through the combined action of oxycodone and acetaminophen. Oxycodone binds to opioid receptors in the central nervous system, inhibiting ascending pain pathways and altering the perception of pain. Acetaminophen enhances the pain-relieving effects of oxycodone by inhibiting the synthesis of prostaglandins, which are involved in pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Percocet is unique due to its combination of oxycodone and acetaminophen, providing both opioid and non-opioid pain relief. This combination enhances its effectiveness in treating moderate to severe pain compared to single-agent medications .

Properties

CAS No.

330988-72-2

Molecular Formula

C26H30N2O6

Molecular Weight

466.5 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;N-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C18H21NO4.C8H9NO2/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;1-6(10)9-7-2-4-8(11)5-3-7/h3-4,13,16,21H,5-9H2,1-2H3;2-5,11H,1H3,(H,9,10)/t13-,16+,17+,18-;/m1./s1

InChI Key

RJEIGSKSSKIIHG-RKXJKUSZSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)O.CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O

Origin of Product

United States

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